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Compound of Interest

Compound Name:
5-Formyl-2-

methoxybenzenesulfonamide

Cat. No.: B583330 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
5-Formyl-2-methoxybenzenesulfonamide is a known impurity of Tamsulosin, a

pharmaceutical agent used in the treatment of benign prostatic hypertrophy.[1][2] The

identification, characterization, and quantification of such impurities are critical for ensuring the

safety and efficacy of the active pharmaceutical ingredient (API). This technical guide provides

a summary of the expected spectroscopic data (NMR, IR, MS) for 5-Formyl-2-
methoxybenzenesulfonamide, detailed experimental protocols for its analysis, and a logical

workflow for its characterization. While specific, publicly available experimental spectra for this

compound are limited, this guide consolidates typical spectroscopic values and methodologies

based on its chemical structure and the analysis of related compounds.

Chemical and Physical Properties
5-Formyl-2-methoxybenzenesulfonamide has the chemical formula C₈H₉NO₄S and a

molecular weight of 215.23 g/mol .[1] It is identified by the CAS Number 105764-07-6.[1] This

compound contains key functional groups that are readily identifiable by spectroscopic

methods: an aromatic ring, a sulfonamide group, a methoxy group, and an aldehyde group.
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Property Value Source

CAS Number 105764-07-6 [1]

Molecular Formula C₈H₉NO₄S [1]

Molecular Weight 215.23 g/mol [1]

Synonyms Tamsulosin EP Impurity E [2][3]

Spectroscopic Data
Detailed experimental spectra for 5-Formyl-2-methoxybenzenesulfonamide are not widely

available in peer-reviewed literature. However, based on the known chemical shifts and

absorption frequencies of its constituent functional groups, the following tables summarize the

expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts (δ) in ppm. Actual values may vary depending

on the solvent and experimental conditions.

Table 2.1: Predicted ¹H NMR Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Aldehyde (-CHO) 9.8 - 10.1 Singlet
Highly deshielded

proton.

Aromatic (Ar-H) 7.0 - 8.0 Multiplets

Three protons on the

benzene ring, with

specific splitting

patterns depending on

their positions relative

to the electron-

withdrawing and -

donating groups.

Sulfonamide (-

SO₂NH₂)
7.0 - 7.5 Broad Singlet

Chemical shift can be

variable and may

exchange with D₂O.

Methoxy (-OCH₃) 3.8 - 4.0 Singlet

Typical range for a

methoxy group

attached to an

aromatic ring.

Table 2.2: Predicted ¹³C NMR Data
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

Aldehyde (C=O) 190 - 195
Characteristic for aromatic

aldehydes.

Aromatic (C-S) 135 - 145
Carbon attached to the

sulfonamide group.

Aromatic (C-O) 155 - 165
Carbon attached to the

methoxy group.

Aromatic (C-H & C-C) 110 - 135 Other aromatic carbons.

Methoxy (-OCH₃) 55 - 60
Typical for an aryl methoxy

carbon.

Infrared (IR) Spectroscopy
Table 2.3: Expected IR Absorption Bands
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Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch

(Sulfonamide)
3400 - 3200 Medium

Two bands possible

for the -NH₂ group.

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Aldehyde C-H Stretch
2850 - 2800 and 2750

- 2700
Medium to Weak

Two characteristic

bands, often weak.

C=O Stretch

(Aldehyde)
1710 - 1685 Strong

Conjugation with the

aromatic ring lowers

the frequency.[4]

Aromatic C=C Stretch 1600 - 1450 Medium to Strong
Multiple bands are

expected.

S=O Stretch

(Sulfonamide)

1350 - 1300 and 1170

- 1150
Strong

Asymmetric and

symmetric stretching,

respectively.

C-O Stretch (Methoxy)
1275 - 1200 and 1075

- 1020
Strong

Asymmetric and

symmetric stretching,

respectively.

Mass Spectrometry (MS)
Table 2.4: Predicted Mass-to-Charge Ratios (m/z)
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Ion Predicted m/z Notes

[M+H]⁺ 216.03 Protonated molecule.

[M+Na]⁺ 238.01 Sodium adduct.

[M-H]⁻ 214.02 Deprotonated molecule.

[M-SO₂]⁺ 152.04

Loss of sulfur dioxide, a

common fragmentation

pathway for aromatic

sulfonamides.[5]

[C₇H₇O₂]⁺ 123.04
Possible fragment from

cleavage of the C-S bond.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of a solid sample such

as 5-Formyl-2-methoxybenzenesulfonamide.

NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it

in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H

and ¹³C NMR, with its signal set to 0.00 ppm.

Data Acquisition:

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum to singlets for

each unique carbon.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.
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IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR

crystal.

Data Acquisition:

Ensure the sample is in firm contact with the crystal using the pressure arm.

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to

a final concentration of 1-10 µg/mL with the mobile phase.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.5 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.

Scan Range: m/z 50 - 500.
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Fragmentation Analysis (MS/MS): Perform collision-induced dissociation (CID) on the

parent ion of interest (e.g., m/z 216 for [M+H]⁺) to obtain fragmentation data for structural

elucidation.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and

characterization of an unknown pharmaceutical impurity like 5-Formyl-2-
methoxybenzenesulfonamide.
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Figure 1: Analytical Workflow for Impurity Characterization
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Caption: Figure 1: Analytical Workflow for Impurity Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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